3-(Fluorosulfonyl)benzoic acid

Catalog No.
S749513
CAS No.
454-95-5
M.F
C7H5FO4S
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Fluorosulfonyl)benzoic acid

CAS Number

454-95-5

Product Name

3-(Fluorosulfonyl)benzoic acid

IUPAC Name

3-fluorosulfonylbenzoic acid

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

VWYMBWGOJRULOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O
  • Organic Synthesis

    The fluorosulfonyl group (-SO2F) in 3-FBA is a strong electron-withdrawing group. This property can activate the aromatic ring for further functionalization reactions in organic synthesis. Research suggests its use as a building block for the synthesis of more complex molecules with desired properties [Source: A study on the reactivity of fluorosulfonyl-substituted aromatics can be found here ( )].

  • Material Science

    The fluorosulfonyl group can also influence the physical and chemical properties of materials. 3-FBA could potentially be incorporated into polymers or other materials to introduce desirable features like thermal stability, acidity, or conductivity. More research is needed to explore this application in detail.

  • Medicinal Chemistry

    The specific functionality of 3-FBA might be of interest for medicinal chemists. The fluorosulfonyl group can participate in various interactions with biological targets, potentially leading to the development of novel pharmaceuticals. However, further investigation into its biological activity and potential toxicity is necessary.

3-(Fluorosulfonyl)benzoic acid is an aromatic compound characterized by the presence of a fluorosulfonyl group attached to the benzene ring at the meta position relative to the carboxylic acid functional group. Its molecular formula is C₇H₅FO₄S, and it has a molecular weight of approximately 204.176 g/mol. The compound exhibits a unique structure that combines both acidic and sulfonyl functionalities, making it of interest in various chemical and biological applications .

Typical of carboxylic acids and sulfonyl compounds. Notable reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to react with bases to form salts.
  • Nucleophilic Substitution: The fluorosulfonyl group can undergo nucleophilic attack, leading to the substitution of the fluorine atom by various nucleophiles.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

The synthesis of 3-(fluorosulfonyl)benzoic acid typically involves the following methods:

  • Direct Sulfonation: Starting from benzoic acid, the introduction of a fluorosulfonyl group can be achieved through sulfonation reactions using suitable reagents such as sulfur trioxide and fluorinated agents.
  • Functional Group Transformation: Existing benzoic acids can be modified through various chemical transformations to introduce the fluorosulfonyl moiety.
  • Fluorination Reactions: Fluorination techniques can be employed to convert sulfonyl groups into fluorosulfonyl groups, often requiring specific conditions to ensure selectivity and yield .

3-(Fluorosulfonyl)benzoic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development.
  • Material Science: It can be utilized in the synthesis of polymers or materials with specific properties due to its functional groups.
  • Chemical Synthesis: The compound can act as an intermediate in various organic synthesis pathways, facilitating the creation of more complex molecules .

Several compounds share structural similarities with 3-(fluorosulfonyl)benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂Contains a trifluoromethyl group
4-(Fluorosulfonyl)benzoic acidC₇H₅FO₄SSubstituent at para position
2-(Fluorosulfonyl)benzoic acidC₇H₅FO₄SSubstituent at ortho position

Uniqueness: 3-(Fluorosulfonyl)benzoic acid is distinct due to its combination of both a carboxylic acid and a fluorosulfonyl group at the meta position, which may confer unique reactivity profiles and biological activities compared to its analogs.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

454-95-5

Wikipedia

3-(Fluorosulphonyl)benzoic acid

Dates

Modify: 2023-08-15

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